

Olfactory Threshold of 2-Methyl-3-(methyldisulfanyl)furan: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-3-(methyldisulfanyl)furan-d3
Cat. No.:	B12373562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory threshold of the potent aroma compound 2-Methyl-3-(methyldisulfanyl)furan. While a specific, quantitatively determined olfactory threshold for this compound is not readily available in peer-reviewed literature, this guide synthesizes existing data on structurally related compounds, outlines detailed experimental protocols for its determination, and describes the likely olfactory signaling pathway involved in its perception. This document is intended to be a valuable resource for researchers in the fields of flavor science, sensory analysis, and drug development.

Introduction to 2-Methyl-3-(methyldisulfanyl)furan

2-Methyl-3-(methyldisulfanyl)furan, also known as methyl 2-methyl-3-furyl disulfide, is a sulfur-containing heterocyclic compound with the chemical formula $C_6H_8OS_2$ and CAS number 65505-17-1. It is recognized for its potent and complex aroma profile, often described as sulfurous, meaty, roasted, and vegetative with savory and brothy taste nuances. This compound has been identified as a key volatile component in a variety of food products, including cooked beef, coffee, and tea, where it contributes significantly to the overall flavor profile.

The presence of a sulfur atom in its structure suggests a low olfactory threshold, a characteristic common to many volatile sulfur compounds. Understanding the precise olfactory threshold of 2-Methyl-3-(methyldisulfanyl)furan is critical for its application in the food and fragrance industries, as well as for research into the mechanisms of olfaction.

Quantitative Olfactory Threshold Data

A definitive, empirically determined olfactory threshold for 2-Methyl-3-(methyldisulfanyl)furan in either air or water is not prominently reported in the current scientific literature. However, data on structurally analogous compounds provide a strong indication of its likely potency. A study on 2-methyl-3-furyl sulfide derivatives indicated that these compounds generally possess low aroma thresholds, typically below 5 $\mu\text{g/mL}$, with aroma characteristics including onion, garlic, nut, mushroom, radish, and roast meat.

Of particular relevance is the olfactory threshold of bis(2-methyl-3-furyl) disulfide, a closely related compound. Its odor threshold in air has been determined to be in the range of 0.0006 to 0.0028 ng/L^[1]. This exceptionally low value underscores the potent nature of these types of sulfur-containing furan derivatives. Given the structural similarities, it is highly probable that the olfactory threshold of 2-Methyl-3-(methyldisulfanyl)furan is also in the sub-parts-per-trillion (ppt) range.

Table 1: Olfactory Thresholds of 2-Methyl-3-(methyldisulfanyl)furan and a Structurally Related Compound

Compound	Matrix	Threshold Value	Odor Descriptor	Reference
2-Methyl-3-(methyldisulfanyl)furan	-	Not yet determined	Sulfurous, meaty, roasted, vegetable	-
bis(2-Methyl-3-furyl) disulfide	Air	0.0006 - 0.0028 ng/L	Meaty, roasted	[1]

Experimental Protocols for Olfactory Threshold Determination

The determination of the olfactory threshold of a volatile compound like 2-Methyl-3-(methyldisulfanyl)furan requires precise and controlled methodologies. The two primary approaches are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis using static or dynamic olfactometry.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the determination of the odor threshold of a specific compound within a complex mixture.

Methodology:

- **Sample Preparation:** A standard solution of purified 2-Methyl-3-(methyldisulfanyl)furan is prepared in a suitable solvent (e.g., diethyl ether or pentane). A series of dilutions are then made to create a range of concentrations.
- **GC Separation:** An aliquot of each dilution is injected into a gas chromatograph equipped with a high-resolution capillary column (e.g., DB-5 or equivalent). The GC is programmed with a temperature gradient to ensure the separation of the target analyte from any impurities.
- **Olfactometry Port:** The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., Flame Ionization Detector - FID, or a sulfur-specific detector like a Pulsed Flame Photometric Detector - PFPD or Sulfur Chemiluminescence Detector - SCD) and the other to a heated olfactometry port.
- **Sensory Evaluation:** A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time at which an odor is detected. The lowest concentration at which the characteristic odor of 2-Methyl-3-(methyldisulfanyl)furan is detected by a majority of the panelists is determined as the detection threshold.
- **Data Analysis:** The concentration of the analyte at the detection threshold is calculated based on the dilution series and the response from the chemical detector.

Sensory Panel Analysis (Static/Dynamic Olfactometry)

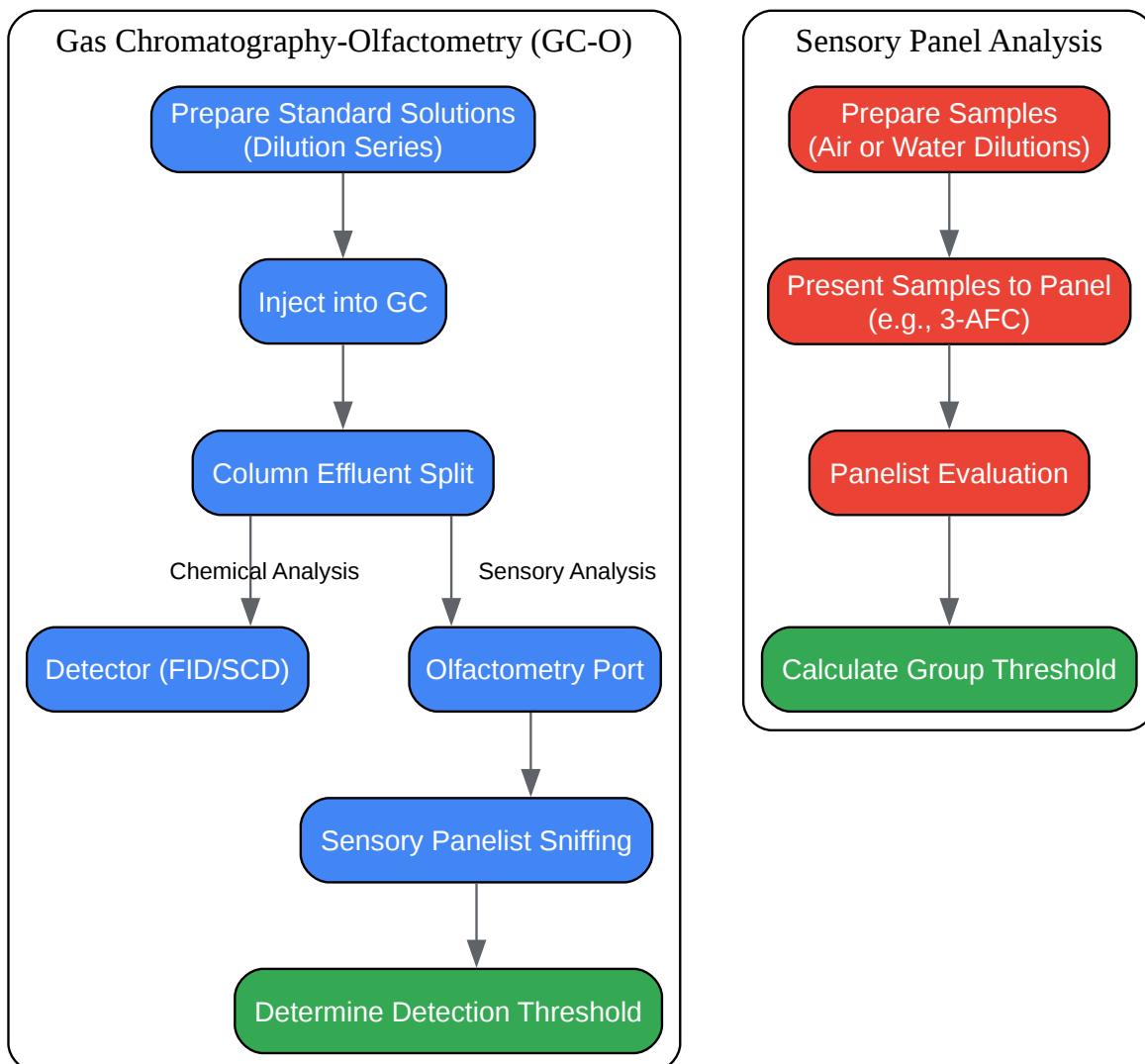
This method involves presenting a series of known concentrations of the odorant in a controlled medium (air or water) to a trained sensory panel.

Methodology:

- **Sample Preparation:** A stock solution of 2-Methyl-3-(methyldisulfanyl)furan is prepared. For air threshold determination, this solution is used to generate a vapor of known concentration in an olfactometer. For water threshold determination, a series of aqueous dilutions are prepared.
- **Presentation to Panelists:** Panelists are presented with a series of samples, including blanks and ascending concentrations of the odorant, in a randomized and blinded manner. The three-alternative forced-choice (3-AFC) method is commonly employed, where the panelist is presented with three samples, one of which contains the odorant, and is asked to identify the odorous sample.
- **Threshold Determination:** The individual threshold is the lowest concentration at which the panelist can reliably detect the odorant. The group threshold is then calculated from the individual thresholds, often as the geometric mean.
- **Environment:** All sensory testing must be conducted in a well-ventilated, odor-free environment to prevent sensory adaptation and interference.

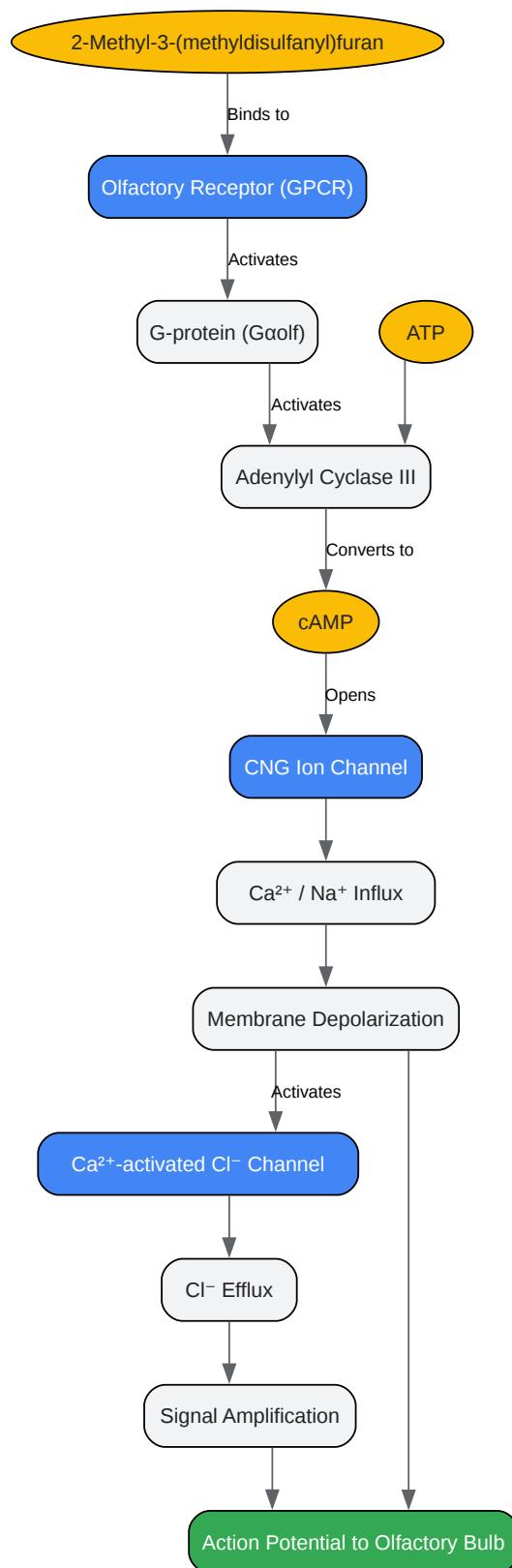
Signaling Pathways in Olfactory Perception

The perception of 2-Methyl-3-(methyldisulfanyl)furan, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).


The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein (specifically, the $\text{G}_{\alpha\text{olf}}$ subunit). This activation initiates a signaling cascade:

- **G-protein Activation:** The activated $\text{G}_{\alpha\text{olf}}$ subunit dissociates from the $\beta\gamma$ subunits and activates adenylyl cyclase type III (ACIII).

- Second Messenger Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing for the influx of cations (primarily Ca^{2+} and Na^+) into the OSN.
- Depolarization: The influx of positive ions leads to the depolarization of the OSN's membrane.
- Signal Amplification: The initial depolarization is further amplified by the opening of Ca^{2+} -activated Cl^- channels.
- Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed.


For sulfur-containing compounds, there is evidence suggesting that metal ions, particularly copper (Cu^{2+}), may play a role in the binding of the odorant to the olfactory receptor, potentially acting as a cofactor that enhances the sensitivity and specificity of the receptor.

Below are diagrams illustrating the experimental workflow for olfactory threshold determination and the olfactory signaling pathway.

[Click to download full resolution via product page](#)

Caption: Experimental Workflows for Olfactory Threshold Determination.

[Click to download full resolution via product page](#)

Caption: Olfactory Signal Transduction Pathway.

Conclusion

2-Methyl-3-(methyldisulfanyl)furan is a potent, sulfurous, and meaty aroma compound with an olfactory threshold that is likely to be in the low ng/L range, similar to its structural analog, bis(2-methyl-3-furyl) disulfide. While a precise threshold value awaits empirical determination, the methodologies outlined in this guide provide a robust framework for such an investigation. A deeper understanding of its sensory properties and the underlying signaling pathways is crucial for its effective utilization in food and fragrance applications and will contribute to the broader field of olfactory science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- To cite this document: BenchChem. [Olfactory Threshold of 2-Methyl-3-(methyldisulfanyl)furan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12373562#olfactory-threshold-of-2-methyl-3-methyldisulfanyl-furan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com